molecular formula C17H19N3O5S B2454687 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1105228-46-3

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2454687
CAS No.: 1105228-46-3
M. Wt: 377.42
InChI Key: JURUYSCSROXKPK-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUYSCSROXKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound with significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O5SC_{17}H_{23}N_{3}O_{5}S, with a molecular weight of 381.4 g/mol. The compound features a complex structure that includes a dioxidoisothiazolidinyl moiety, a phenyl group, and an oxalamide linkage.

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . By binding to the active site of CDK2, it inhibits its activity, disrupting the cell cycle transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and potentially induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

Results showed that the compound significantly inhibited cell proliferation in these lines, indicating its potential as an antitumor agent .

Inhibitory Effects on CDK Activity

The inhibition of CDK2 by this compound leads to:

  • Cell Cycle Arrest : Preventing progression from G1 to S phase.
  • Induction of Apoptosis : In cancer cells, this can lead to programmed cell death.

Research Findings

A comprehensive study evaluated the biological activity of various derivatives related to this compound. The results are summarized in Table 1 below:

CompoundCell LineIC50 (μM)Effect on Normal Cells
N1A5496.75Moderate
N2HCC8275.13Low
N3NCI-H3584.01Moderate

Case Studies

In one notable study, researchers synthesized several derivatives of oxalamide compounds and evaluated their biological activities against multiple pathogens and cancer cell lines. The findings highlighted that certain modifications in the chemical structure significantly enhanced their anticancer properties while maintaining lower toxicity towards normal cells .

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